
Methyl 3-(2-bromoacetyl)benzoate
Overview
Description
Methyl 3-(2-bromoacetyl)benzoate is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 3-(2-bromoacetyl)benzoate is a chemical compound with the molecular formula C10H9BrO3
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2 and CYP2C19 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature .
Biological Activity
Methyl 3-(2-bromoacetyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
This compound is categorized as a brominated aromatic ester. Its structure consists of a benzoate moiety with a bromoacetyl group, which enhances its reactivity and potential applications in medicinal chemistry. The presence of bromine atoms is significant, as brominated compounds often display enhanced biological activities compared to their non-brominated counterparts.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological investigation. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Anticancer Potential
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies suggest that the compound may induce apoptosis in cancer cells through modulation of specific biochemical pathways. This activity is particularly relevant for developing novel cancer therapies aimed at selectively targeting malignant cells while sparing healthy tissues.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Esterification : The starting material, 3-(2-bromoacetyl)benzoic acid, is reacted with methanol in the presence of an acid catalyst to form the ester.
- Bromination : Bromination reactions are conducted to introduce bromine atoms into the aromatic ring, enhancing the compound's biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Interaction Studies
Understanding how this compound interacts with biological molecules is crucial for elucidating its mechanism of action. Interaction studies often employ techniques such as:
- Spectroscopy : To analyze binding interactions with proteins and enzymes.
- Chromatography : For separating and identifying reaction products with biological targets.
These studies are essential for determining how the compound modulates enzyme activities and influences biochemical pathways.
Case Studies
Several case studies have documented the biological activity of this compound:
- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antibacterial agent.
- Case Study 2 : A study on cancer cell lines showed that treatment with this compound resulted in significant apoptosis, indicating its potential as an anticancer drug candidate.
Properties
IUPAC Name |
methyl 3-(2-bromoacetyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUUCORIWWWPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919673 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-28-7 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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